4-Ethyl-4-(piperidin-1-yl)piperidine
Description
Properties
IUPAC Name |
4-ethyl-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-2-12(6-8-13-9-7-12)14-10-4-3-5-11-14/h13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPASXADLVRJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies for Piperidine Derivatives
The synthesis of piperidine derivatives often involves several key steps, including alkylation, reduction, and protection-deprotection strategies. For compounds like 4-Ethyl-4-(piperidin-1-yl)piperidine, the synthesis might involve:
- Alkylation : This involves attaching an ethyl group to a piperidine ring. Common reagents include alkyl halides or alkyl sulfonates in the presence of a base.
- Amination : Introducing a piperidin-1-yl group could involve nucleophilic substitution reactions with piperidine or its derivatives.
Relevant Chemical Reactions and Conditions
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Alkylation | Base (e.g., NaOH), solvent (e.g., ethanol) | Ethyl halide, piperidine | 4-Ethylpiperidine |
| Nucleophilic Substitution | Solvent (e.g., DMF), temperature (e.g., 100°C) | Piperidine, 4-ethylpiperidine derivative with leaving group | This compound |
Challenges and Considerations
- Steric Hindrance : The introduction of bulky groups like piperidin-1-yl may face steric hindrance, requiring careful choice of reagents and conditions.
- Regioselectivity : Ensuring the correct position of substitution on the piperidine ring is crucial and may require protecting groups or specific catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(piperidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The ethyl group or piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
4-Ethyl-4-(piperidin-1-yl)piperidine serves as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation to form N-oxides, makes it valuable in synthetic chemistry.
Biology
Recent studies have highlighted the biological activities of this compound, particularly in antimicrobial and anticancer research. Its interactions with biological systems suggest potential therapeutic applications.
- Antimicrobial Activity : Research indicates that derivatives similar to this compound exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For example, the minimum inhibitory concentration (MIC) for this compound was found to be 0.025 mg/mL against these bacteria.
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | 0.025 | S. aureus, E. coli |
| 2,6-Dipyrrolidino compound | 0.0039 | S. aureus |
| Piperidine derivative X | 0.050 | E. coli |
- Antidiabetic Potential : The compound is also being explored for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion. In a study, it demonstrated an IC50 value of 29.72 µM, indicating moderate activity compared to Acarbose (IC50 = 14.70 µM).
| Compound Name | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 29.72 | Moderate |
| Acarbose | 14.70 | Standard Comparison |
Medicine
In medicinal chemistry, this compound is under investigation for its potential as a therapeutic agent . Its unique structure may allow it to interact with specific molecular targets, modulating receptor or enzyme activity relevant to various diseases.
Industrial Applications
The compound is utilized in the production of pharmaceuticals and agrochemicals , leveraging its chemical properties for developing new drugs and agricultural products.
Case Studies
Numerous studies have evaluated the effectiveness of piperidine derivatives in various therapeutic areas:
- Antimicrobial Studies : A comparative analysis showed that structural modifications in piperidine derivatives can enhance antibacterial activity.
- Diabetes Research : Investigations into the antidiabetic properties revealed that certain modifications could optimize α-amylase inhibition.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives are widely explored for their pharmacological and chemical properties. Below is a comparative analysis of 4-Ethyl-4-(piperidin-1-yl)piperidine with analogous compounds, focusing on structure , synthesis , biological activity , and physicochemical properties .
Structural and Functional Group Variations
Physicochemical Properties
Key Research Findings and Trends
Steric vs. Electronic Effects : Ethyl and piperidin-1-yl groups in this compound provide steric bulk that may limit membrane permeability but enhance target specificity . In contrast, ester derivatives (e.g., Ethyl 2-(piperidin-4-yl)acetate) exhibit improved solubility, favoring oral bioavailability .
Morpholine Substitution : Replacing piperidine with morpholine in kinase inhibitors introduces an oxygen atom, enabling stronger hydrogen bonds with hydrophilic residues (e.g., in IGF1R), which correlates with higher potency .
Antioxidant Activity : Thiosemicarbazone derivatives of piperidin-1-yl diketones show radical scavenging efficiency comparable to ascorbic acid, suggesting utility in oxidative stress-related therapies .
Biological Activity
4-Ethyl-4-(piperidin-1-yl)piperidine, also known by its CAS number 2060038-54-0, is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an ethyl group and a piperidine moiety, suggests a variety of interactions with biological systems, particularly in pharmacology and medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, including:
- Antimicrobial Activity : Similar piperidine derivatives have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain piperidine compounds exhibit minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, indicating that this compound may possess comparable activities .
- Antidiabetic Potential : Piperidine derivatives are being explored for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Compounds with structural similarities to this compound have shown promising results in lowering blood glucose levels in vitro .
The mechanism of action for compounds like this compound often involves interaction with specific receptors or enzymes. For example, piperidine derivatives may act as competitive inhibitors for enzymes such as α-amylase or may modulate receptor activity involved in inflammatory pathways .
Antimicrobial Studies
A comparative study evaluated various piperidine derivatives, including this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with electron-donating groups exhibited enhanced antibacterial activity, suggesting that modifications to the piperidine structure could optimize efficacy .
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | 0.025 | S. aureus, E. coli |
| 2,6-Dipyrrolidino compound | 0.0039 | S. aureus |
| Piperidine derivative X | 0.050 | E. coli |
Antidiabetic Activity
In another study focused on antidiabetic properties, several piperidine derivatives were tested for their ability to inhibit α-amylase. The results showed that structural modifications significantly impacted the inhibitory potency:
| Compound Name | IC50 (µM) | Activity Level |
|---|---|---|
| This compound | 29.72 | Moderate |
| Acarbose | 14.70 | Standard Comparison |
Q & A
Basic Question: What are the common synthetic routes for preparing 4-Ethyl-4-(piperidin-1-yl)piperidine, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves alkylation or reductive amination strategies. A widely used method is the alkylation of a piperidine precursor (e.g., 4-piperidone) with ethyl halides under basic conditions. For example:
- Step 1: React 4-piperidone with ethyl bromide in ethanol or acetonitrile .
- Step 2: Use a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate nucleophilic substitution.
- Step 3: Monitor reaction progress via TLC or GC-MS, and purify via column chromatography.
Optimization Considerations:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol .
- Temperature: Elevated temperatures (60–80°C) improve yield but may increase side reactions.
- Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation in biphasic systems .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Refer to Safety Data Sheets (SDS) and adhere to the following:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
Advanced Question: How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction confirms stereochemistry and bond lengths. For example, piperidine rings in similar compounds exhibit chair conformations with axial/equatorial substituents .
- NMR Spectroscopy:
- IR Spectroscopy: Stretching vibrations at 1650–1700 cm⁻¹ confirm carbonyl groups in oxidized derivatives .
Advanced Question: How do researchers assess the biological activity of this compound derivatives?
Methodological Answer:
- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for targets like sigma receptors .
- Enzyme Inhibition: Measure IC₅₀ values via fluorometric assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cell-Based Assays: Use MTT or apoptosis assays to evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation: Compare results with structurally similar compounds (e.g., N-phenyl vs. ethyl substituents) to establish structure-activity relationships (SAR) .
Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data for this compound?
Methodological Answer:
- Replicate Experiments: Repeat procedures using identical reagents and conditions to verify reproducibility .
- Analytical Cross-Validation: Use multiple techniques (e.g., HPLC for purity, HRMS for molecular weight) to confirm compound identity .
- Meta-Analysis: Review literature for trends (e.g., lower yields in acetonitrile vs. ethanol due to solvent polarity) .
- Computational Modeling: Perform DFT calculations to predict reaction pathways and identify energetically favorable intermediates .
Advanced Question: What computational tools are employed to predict the reactivity and physicochemical properties of this compound?
Methodological Answer:
- Quantum Chemistry Software: Gaussian or ORCA calculates HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Simulate solvation effects and conformational stability in water or lipid bilayers .
- ADMET Prediction: Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier permeability .
- Docking Studies: AutoDock Vina models interactions with protein targets (e.g., opioid receptors) to guide drug design .
Advanced Question: How can researchers optimize reaction scalability while maintaining safety and yield?
Methodological Answer:
- Process Intensification: Use flow chemistry to control exothermic reactions and reduce hazardous intermediate accumulation .
- Green Chemistry Principles: Replace ethyl halides with less toxic reagents (e.g., ethanol in reductive amination) .
- In Situ Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
- Scale-Up Considerations:
- Solvent Volume: Reduce by 50–70% to minimize waste.
- Catalyst Recycling: Use immobilized catalysts (e.g., silica-supported NaH) for easier recovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
